molecular formula C19H18ClF3N2O3 B2504400 N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1795479-23-0

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2504400
CAS No.: 1795479-23-0
M. Wt: 414.81
InChI Key: ZEBOKJPEMGRXPB-UHFFFAOYSA-N
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Description

The compound N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a substituted ethanediamide (oxalamide) derivative featuring two distinct aromatic substituents:

  • N'-[2-(3-Chlorophenyl)-2-methoxypropyl]: A branched propyl chain with a methoxy group and a 3-chlorophenyl ring at the central carbon.
  • N-[2-(Trifluoromethyl)phenyl]: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The -CF₃ group is highly electronegative, often improving metabolic resistance and binding affinity in bioactive molecules.

The ethanediamide backbone (-NH-C(O)-C(O)-NH-) allows for hydrogen bonding, making it a versatile scaffold in medicinal and agrochemical research.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c1-18(28-2,12-6-5-7-13(20)10-12)11-24-16(26)17(27)25-15-9-4-3-8-14(15)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBOKJPEMGRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Features Reference
Target Compound : N'-[2-(3-Chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide - 3-Chlorophenyl
- Methoxypropyl
- 2-(Trifluoromethyl)phenyl
Ethanediamide ~438 (estimated) Balanced lipophilicity from -CF₃ and -OCH₃; potential agrochemical activity -
N-[2-(4-Fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]-N'-(3-methoxypropyl)ethanediamide - 4-Fluorophenyl
- Thieno-pyrazole
- 3-Methoxypropyl
Ethanediamide
Sulfone
~450 (estimated) Heterocyclic core may enhance binding to enzymes; fluorophenyl improves bioavailability
N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-(2,2,2-trifluoroethyl)ethanediamide - Methylsulfanyl
- Trifluoroethyl
- Hydroxypropyl
Ethanediamide
Thioether
~322 (CAS: 1396787-09-9) Increased polarity due to -OH and -SMe; trifluoroethyl enhances stability
N'-[2-(2-Fluorophenyl)-2-methoxypropyl]-N-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl-ethanediamide - 2-Fluorophenyl
- Azatricyclic core
Ethanediamide
Tricyclic system
439.5 (CAS: 1797559-79-5) Complex tricyclic structure may confer CNS activity; fluorophenyl alters electronic properties
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide - 3-Chlorophenyl
- Methoxypropyl
- 4-(Trifluoromethyl)phenyl
Sulfonamide 421.9 (CAS: 1798512-21-6) Sulfonamide group increases acidity; para-CF₃ vs. ortho-CF₃ affects steric interactions

Key Structural and Functional Insights

Substituent Position: The 3-chlorophenyl group in the target compound vs. 4-fluorophenyl in : Chlorine’s larger size and higher electronegativity may enhance hydrophobic interactions compared to fluorine . Ortho-trifluoromethyl (target) vs.

Backbone Modifications :

  • Ethanediamide derivatives (target, –3, 12) exhibit dual hydrogen-bonding capacity, unlike sulfonamides (), which are more acidic and rigid .

Biological Implications: Thieno-pyrazole () and azatricyclic cores () suggest divergent applications: heterocycles are common in kinase inhibitors, while tricyclic systems may target neurological pathways . Methoxypropyl and trifluoroethyl groups (target, ) improve membrane permeability, critical for agrochemicals (e.g., flutolanil in ) .

Biological Activity

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific targets, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by two distinct aromatic groups and an ethanediamide backbone, contributing to its biological activity. The presence of trifluoromethyl and chlorophenyl groups enhances its pharmacological properties, potentially affecting its interaction with biological targets.

  • Kinase Inhibition :
    • Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, particularly c-KIT. This kinase is crucial in various signaling pathways associated with cell proliferation and survival in cancer cells. Inhibition of c-KIT has been shown to induce apoptosis in tumor cells resistant to conventional therapies .
  • Impact on Tumor Growth :
    • In vivo studies have demonstrated that related compounds exhibit significant antitumor efficacy against tumors expressing c-KIT mutations. For instance, a study showed that a similar compound (CHMFL-KIT-64) displayed potent activity against multiple c-KIT mutants, suggesting that this compound may have comparable effects .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedTargetEfficacyNotes
CHMFL-KIT-64c-KITHighEffective against drug-resistant mutants
Similar Kinase InhibitorsVarious KinasesModerate to HighVarying effects based on structural modifications

Case Study: Antitumor Activity

In a controlled study involving mice models with gastrointestinal stromal tumors (GISTs), treatment with a compound structurally similar to this compound resulted in significant tumor regression. The study highlighted the compound's ability to overcome imatinib resistance, a common challenge in GIST treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary data suggest that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability. However, detailed toxicological assessments are necessary to ascertain safety profiles before clinical application.

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